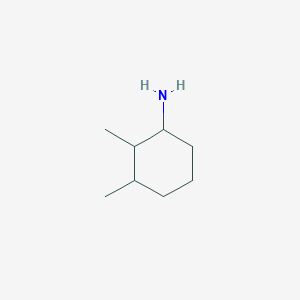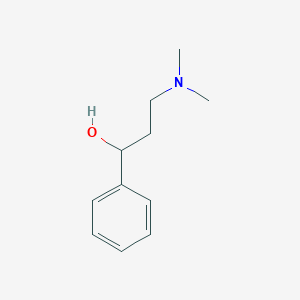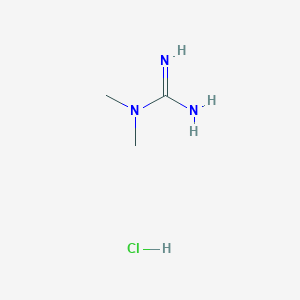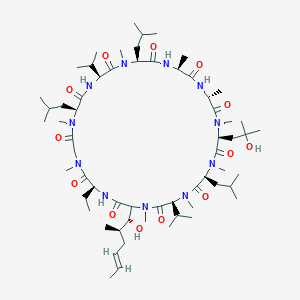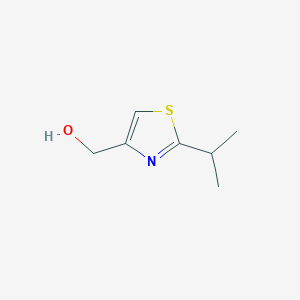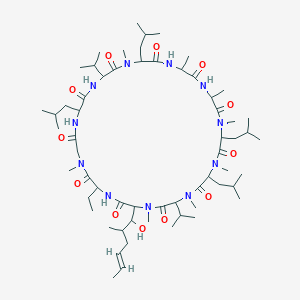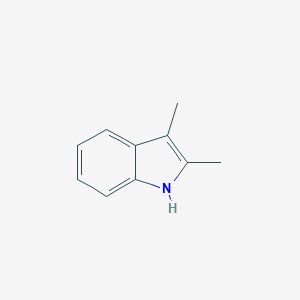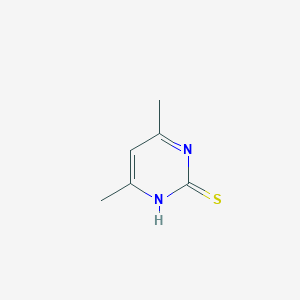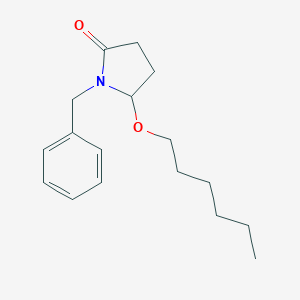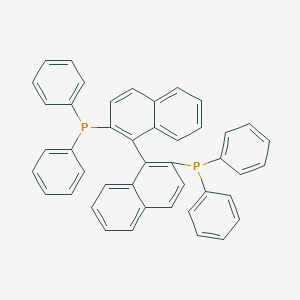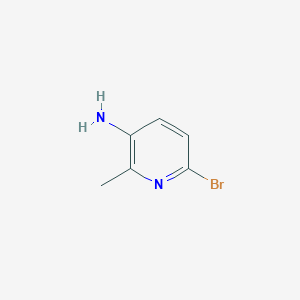
3,3-Dimethylglutaric anhydride
Descripción general
Descripción
3,3-Dimethylglutaric anhydride is an organic compound with the molecular formula C7H10O3. It is a cyclic anhydride derived from 3,3-dimethylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a white to pale cream crystalline powder and has a melting point of approximately 124-126°C .
Mecanismo De Acción
Target of Action
It’s known that anhydrides often react with nucleophiles, which could include a variety of biological targets .
Mode of Action
As an anhydride, it’s likely to undergo nucleophilic acyl substitution reactions with various biological nucleophiles .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Análisis Bioquímico
Biochemical Properties
It is known to act as a reagent for the synthesis of piscidinol A derivatives and their ability to inhibit HIV-1 protease
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in the synthesis of piscidinol A derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethylglutaric anhydride can be synthesized through the dehydration of 3,3-dimethylglutaric acid. This process typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is carried out under reflux conditions to facilitate the removal of water, resulting in the formation of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the acid is fed into a reactor containing the dehydrating agent. The reaction mixture is then heated, and the anhydride is distilled off as it forms. This method ensures a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylglutaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Alcoholysis: Requires an alcohol and a catalyst such as sulfuric acid, performed under reflux conditions.
Aminolysis: Involves the use of primary or secondary amines, often conducted at elevated temperatures.
Major Products Formed:
Hydrolysis: 3,3-Dimethylglutaric acid.
Alcoholysis: Corresponding esters of 3,3-dimethylglutaric acid.
Aminolysis: Amides derived from 3,3-dimethylglutaric acid.
Aplicaciones Científicas De Investigación
3,3-Dimethylglutaric anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of cyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for bioconjugation studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparación Con Compuestos Similares
- 3-Methylglutaric anhydride
- Glutaric anhydride
- Adipic anhydride
Comparison: 3,3-Dimethylglutaric anhydride is unique due to the presence of two methyl groups on the glutaric acid backbone. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and the types of products formed in chemical reactions. Compared to glutaric anhydride, this compound exhibits higher reactivity towards nucleophiles due to the electron-donating effects of the methyl groups .
Propiedades
IUPAC Name |
4,4-dimethyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTSZBHDYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063327 | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-82-1 | |
| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylglutaric anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLGLUTARIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BON0TR03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physicochemical properties of 3,3-Dimethylglutaric anhydride?
A1: this compound has the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. [] While specific spectroscopic data is not extensively detailed in the provided papers, its structure suggests characteristic peaks in infrared spectroscopy corresponding to the anhydride carbonyl groups and C-H vibrations. Further studies might explore NMR spectroscopy for a detailed structural analysis.
Q2: How does this compound modify egg white proteins, and what are the implications?
A2: Research shows that DMGA reacts with lysine residues in egg white proteins. At a concentration of 15 mol DMGA per mol of egg white protein, approximately 26% of lysine residues are modified. [] This modification significantly alters the proteins' net charge, particularly evident in lysozyme, which exhibits altered electrophoretic mobility. While foam formation remains relatively unaffected, heat coagulation properties change significantly. This modification can be detrimental in applications like baking (e.g., angel food cake).
Q3: Can this compound be used in the synthesis of other compounds?
A3: Yes, DMGA serves as a valuable building block in organic synthesis. For example, it acts as a starting material in the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with potential as thromboxane A2 receptor antagonists. [] Additionally, it's employed in synthesizing 13,13-dimethyl-1,2-didehydrocrotalanine, a macrocyclic pyrrolizidine diester. []
Q4: How does this compound behave as a hardener for epoxy resins?
A4: Studies have investigated the use of DMGA as a hardener for glycerol diglycidyl ether (GDE) based epoxy resins. [, , ] Research indicates that DMGA effectively crosslinks with GDE, forming a thermoset nanocomposite upon curing. The curing process and resulting material properties can be fine-tuned by adjusting factors such as the DMGA concentration, the presence of nano-fillers (like nano-alumina), and the curing temperature.
Q5: Has this compound demonstrated any cryoprotective properties?
A5: Research suggests that this compound poly-L-lysine (DMGA-PLL), a derivative of DMGA, shows promise as a cryoprotectant for porcine spermatozoa. [] Inclusion of DMGA-PLL in the freezing extender improved post-thaw motility and blastocyst formation rates compared to controls. This finding suggests potential applications in assisted reproductive technologies, though further research is necessary to fully understand its mechanisms and optimize its use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
